L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine
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Overview
Description
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine is a peptide compound composed of six amino acids: serine, lysine, phenylalanine, glycine, valine, and asparagine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, pH, and solvent systems, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The serine and lysine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified chemically.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-phenylalanylglycyl-L-arginyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-alanyl-L-alanyl-L-alanyl-L-methionyl-L-lysyl-L-arginyl-L-histidylglycyl-L-leucyl-L-α-aspartyl-L-asparaginyl-L-tyrosyl-L-arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-asparagine .
- L-Lysyl-L-seryl-L-tryptophan .
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu .
Uniqueness
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and participate in particular biological processes, distinguishing it from other peptides.
Properties
CAS No. |
913178-48-0 |
---|---|
Molecular Formula |
C29H46N8O9 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H46N8O9/c1-16(2)24(28(44)36-21(29(45)46)13-22(32)39)37-23(40)14-33-26(42)20(12-17-8-4-3-5-9-17)35-27(43)19(10-6-7-11-30)34-25(41)18(31)15-38/h3-5,8-9,16,18-21,24,38H,6-7,10-15,30-31H2,1-2H3,(H2,32,39)(H,33,42)(H,34,41)(H,35,43)(H,36,44)(H,37,40)(H,45,46)/t18-,19-,20-,21-,24-/m0/s1 |
InChI Key |
YYVPWTHYBMZBPC-TVJXPIDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
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